6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride
Overview
Description
6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClFN2O3S and a molecular weight of 250.64 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the fluoro group: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic aromatic substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols can be used under mild conditions.
Electrophilic aromatic substitution: Reagents like nitric acid or halogens in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Sulfonamide derivatives: Formed from nucleophilic substitution.
Nitrated or halogenated benzimidazoles: Formed from electrophilic aromatic substitution.
Alcohol derivatives: Formed from reduction reactions.
Scientific Research Applications
6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride involves its interaction with specific molecular targets. For instance, as a sulfonyl chloride, it can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro and carbonyl groups may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride: Lacks the fluoro group.
6-Chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride: Contains a chloro group instead of a fluoro group.
Uniqueness
6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride is unique due to the presence of both the fluoro and sulfonyl chloride groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-fluoro-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O3S/c8-15(13,14)6-2-5-4(1-3(6)9)10-7(12)11-5/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHTWAMACMVKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)S(=O)(=O)Cl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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